molecular formula C10H19NO B14115111 1-[1-(Aminomethyl)cyclohexyl]prop-2-en-1-ol

1-[1-(Aminomethyl)cyclohexyl]prop-2-en-1-ol

Cat. No.: B14115111
M. Wt: 169.26 g/mol
InChI Key: OXIWXAZXFVBDBN-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclohexyl]prop-2-en-1-ol is an organic compound with the molecular formula C10H19NO It features a cyclohexane ring substituted with an aminomethyl group and a prop-2-en-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclohexyl]prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with formaldehyde and ammonia to form 1-(aminomethyl)cyclohexanol. This intermediate can then be subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the prop-2-en-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclohexyl]prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-en-1-ol group can be reduced to form a saturated alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclohexyl]prop-2-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]prop-2-en-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The prop-2-en-1-ol group can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclohexanol: Lacks the prop-2-en-1-ol group, resulting in different chemical properties and reactivity.

    Cyclohexanemethanol: Lacks the aminomethyl group, affecting its biological activity and applications.

Uniqueness

1-[1-(Aminomethyl)cyclohexyl]prop-2-en-1-ol is unique due to the presence of both the aminomethyl and prop-2-en-1-ol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclohexyl]prop-2-en-1-ol

InChI

InChI=1S/C10H19NO/c1-2-9(12)10(8-11)6-4-3-5-7-10/h2,9,12H,1,3-8,11H2

InChI Key

OXIWXAZXFVBDBN-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1(CCCCC1)CN)O

Origin of Product

United States

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